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molecular formula C6H5NOS B6604387 3-(isocyanatomethyl)thiophene CAS No. 114546-13-3

3-(isocyanatomethyl)thiophene

Cat. No. B6604387
M. Wt: 139.18 g/mol
InChI Key: JOOMUQIUCLRJPG-UHFFFAOYSA-N
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Patent
US08450479B2

Procedure details

To 3-thiopheneacetic acid (2.84 g, 20 mmol) in dry toluene (22.5 mL) was added dry triethylamine (2.93 mL, 4.2 mmol) and diphenyl phosphorylazide (4.31 mL, 4 mmol). The mixture was stirred at room temperature for 0.5 hours, and then heated at reflux for a further 3 hours. After cooling, the mixture was concentrated under reduced pressure and purified by distillation using an oil pump to give thiophen-3-ylmethyl isocyanate (1.14 g, 40%) as a colourless oil.
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
2.93 mL
Type
reactant
Reaction Step One
Quantity
4.31 mL
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH2:6]C(O)=O)=[CH:2]1.C([N:12]([CH2:15]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:24])C=CC=CC=1>C1(C)C=CC=CC=1>[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][N:12]=[C:15]=[O:24])=[CH:2]1

Inputs

Step One
Name
Quantity
2.84 g
Type
reactant
Smiles
S1C=C(C=C1)CC(=O)O
Name
Quantity
2.93 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.31 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
22.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
purified by distillation

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
S1C=C(C=C1)CN=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 204.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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